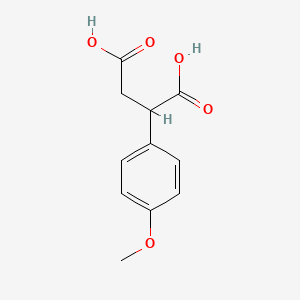

2-(4-Methoxyphenyl)succinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37769. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-16-8-4-2-7(3-5-8)9(11(14)15)6-10(12)13/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOXAJHVFXSERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284581 | |

| Record name | 2-(4-Methoxyphenyl)succinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6331-59-5 | |

| Record name | 2-(4-Methoxyphenyl)butanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6331-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 37769 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006331595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6331-59-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Methoxyphenyl)succinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(4-Methoxyphenyl)succinic Acid

This compound, also known as p-anisyl succinic acid, is an aromatic dicarboxylic acid that has garnered significant interest across multiple scientific disciplines.[1] Its unique molecular architecture, featuring a succinic acid moiety attached to a methoxy-substituted phenyl group, imparts a combination of reactivity and solubility that makes it a highly valuable intermediate.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, grounded in established scientific principles and data. As a bifunctional molecule, it serves as a foundational component in the synthesis of complex pharmaceuticals, advanced polymers, and specialized agrochemicals.[1][3]

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical entity is paramount for its effective application. This compound is typically an off-white to white powder under standard conditions.[1] The presence of the polar methoxy group and two carboxylic acid functions enhances its solubility and reactivity compared to unsubstituted analogs.[1][2]

Structural and Molecular Identity

The identity of this compound is defined by its molecular structure and associated identifiers.

Caption: 2D Chemical Structure of this compound.

Table 1: Key Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-(4-methoxyphenyl)butanedioic acid | [4] |

| CAS Number | 6331-59-5 | [1][3][4][5][6][7] |

| Molecular Formula | C₁₁H₁₂O₅ | [1][4][5] |

| Molecular Weight | 224.21 g/mol | [1][4][6][8] |

| Appearance | Off-white to white powder | [1] |

| Boiling Point | 355.9 °C at 760 mmHg | [5] |

| Density | 1.324 g/cm³ | [5] |

| Flash Point | 137 °C | [5] |

| XLogP3 | 0.9 | [4][5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 5 |[5] |

Synthesis and Spectroscopic Characterization

As a crucial intermediate, understanding the synthesis and analytical characterization of this compound is essential for quality control and experimental design.

General Synthesis Pathway

While various specific synthetic routes exist, a common conceptual approach involves the conjugate addition of a p-methoxyphenyl derivative to a four-carbon electrophile. A plausible method is the Michael addition of a 4-methoxyphenylacetate enolate to an acrylate derivative, followed by hydrolysis. This approach provides a reliable framework for obtaining the target compound.

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Synthesis Protocol

This protocol is a representative procedure based on standard organic synthesis techniques.

-

Enolate Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve methyl (4-methoxyphenyl)acetate in anhydrous methanol.

-

Michael Addition: Cool the solution to 0°C in an ice bath. Add a solution of sodium methoxide in methanol dropwise over 30 minutes. Causality: This dropwise addition at low temperature controls the exothermic reaction and prevents side reactions. After the addition, add methyl acrylate dropwise, maintaining the temperature at 0°C.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Hydrolysis: Once the starting material is consumed, add an aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2-4 hours to ensure complete saponification of both ester groups.

-

Acidification & Isolation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. Carefully acidify the solution by adding concentrated hydrochloric acid until the pH is ~1-2. A precipitate of this compound will form. Self-Validation: The formation of a precipitate upon acidification confirms the successful conversion of the water-soluble disodium salt to the less soluble dicarboxylic acid.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water. Purify the solid by recrystallization from an appropriate solvent to yield the final product.

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound.[9]

-

¹H NMR: The proton NMR spectrum would exhibit characteristic signals: a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, a set of signals in the aromatic region (typically two doublets, an AA'BB' system, between 6.8 and 7.2 ppm), and a series of multiplets in the aliphatic region (2.5-4.0 ppm) corresponding to the three protons of the succinic acid backbone.

-

¹³C NMR: The carbon spectrum will show a signal for the methoxy carbon (~55 ppm), aliphatic carbons (~35-45 ppm), aromatic carbons (114-160 ppm), and two distinct carbonyl carbons for the carboxylic acids (>170 ppm).[4]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very broad O-H stretch from the carboxylic acid dimers (2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyls (~1700 cm⁻¹), C-O stretching for the ether and acid groups (1200-1300 cm⁻¹), and peaks corresponding to aromatic C=C bonds and C-H stretches.[4]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]⁺ or related peaks like [M+H]⁺ depending on the ionization method. Fragmentation patterns would likely involve the loss of water, CO₂, and cleavage of the succinic acid chain.[4]

Chemical Reactivity and Applications

The utility of this compound stems from its dual reactive centers: the two carboxylic acid groups and the electron-rich aromatic ring. This makes it a versatile precursor in various fields.

Caption: Key reactive sites and potential transformations of the molecule.

Pharmaceutical and Drug Development

This compound is a significant building block in pharmaceutical synthesis.[3]

-

Intermediate for Active Pharmaceutical Ingredients (APIs): It serves as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1][3] The succinic acid moiety can be cyclized to form succinimide rings or other heterocyclic systems common in medicinal chemistry.

-

Scaffold for New Chemical Entities: The structure provides a rigid scaffold that can be functionalized at the carboxylic acid groups or the aromatic ring to create libraries of new compounds for drug screening.

-

Relation to Succinic Acid in Pharma: Generally, the succinate salt form of basic drugs can offer enhanced pharmacokinetic profiles, improving solubility and stability.[10] While this molecule is an intermediate, its core succinic acid structure is a well-established component in drug formulation.[10]

Polymer Chemistry

The presence of two carboxylic acid groups makes this compound an excellent monomer for polycondensation reactions.

-

Polyester and Polyamide Synthesis: It can be reacted with diols or diamines to form polyesters and polyamides, respectively.

-

Property Modification: When incorporated into polymer matrices, it can improve mechanical properties and thermal stability.[1][2] The rigid aromatic group adds stiffness to the polymer backbone, while the methoxy group can influence intermolecular interactions.

Other Industrial Applications

-

Agrochemicals: The molecule is used in the formulation of more effective herbicides and pesticides.[1][3]

-

Electrochemical Catalyst: It has been described as a stable electrochemical catalyst with high selectivity for the synthesis of alkenes, functioning as a strong Lewis acid.[8]

Safety and Handling

According to GHS classifications, this compound is considered an irritant.[4][6] It may cause skin irritation, serious eye damage, and respiratory irritation.[4] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a chemical fume hood. For storage, it should be kept in a cool, dry place, with some suppliers recommending temperatures between 0-8 °C.[1][2]

Conclusion

This compound is a highly versatile and valuable chemical intermediate. Its well-defined physicochemical properties, combined with multiple reactive sites, make it a cornerstone for synthesis in pharmaceuticals, polymer science, and agrochemicals. The ability to systematically modify its structure at either the carboxylic acid functions or the aromatic ring provides chemists with a powerful tool for developing novel molecules with tailored properties. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for unlocking its full potential in research and industrial applications.

References

- This compound. LookChem. [Link]

- 2-(4-METHOXYBENZYL)SUCCINIC ACID. Chemsrc. [Link]

- This compound.

- This compound. Barcelona Fine Chemicals. [Link]

- Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats. Methods and Findings in Experimental and Clinical Pharmacology. [Link]

- Succinic acid, dec-2-yl 4-methoxyphenyl ester. SpectraBase. [Link]

- This compound (C11H12O5). PubChemLite. [Link]

- Succinic acid, 2-chloro-6-fluorophenyl 4-fluoro-2-methoxyphenyl ester. NIST WebBook. [Link]

- Succinic Acid in Pharmaceuticals: Enhancing Drug Efficacy and Formul

- Succinic acid, dec-2-yl 2-methoxy-5-methylphenyl ester.

- Mechanistic Insights into Succinic Acid as an Adjuvant for Ciprofloxacin in Treating Pseudomonas aeruginosa Growing Within Cystic Fibrosis Airway Mucus. MDPI. [Link]

- Pharmacokinetic study on the interaction between succinic acid and irbesartan in rats and its potential mechanism.

- Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound | C11H12O5 | CID 235913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. nbinno.com [nbinno.com]

Introduction: The Significance of the Arylsuccinic Acid Scaffold

An In-depth Technical Guide to 2-(4-Methoxyphenyl)succinic Acid (CAS: 6331-59-5)

Abstract: This technical guide provides a comprehensive overview of this compound, a versatile chiral building block pivotal in pharmaceutical and materials science research. The document elucidates its core physicochemical properties, details a robust synthetic methodology via the Stobbe condensation with mechanistic insights, and outlines modern analytical techniques for its characterization and enantiomeric separation. Emphasis is placed on its application as a key intermediate in the development of therapeutic agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs). This guide is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to enable effective utilization of this important scaffold.

Aryl-substituted succinic acids are a privileged structural motif in medicinal chemistry. The combination of a lipophilic aromatic ring, a chiral center, and two carboxylic acid moieties provides a versatile framework for interacting with biological targets. The carboxylic acid groups can engage in hydrogen bonding or ionic interactions within enzyme active sites or receptor binding pockets, while the aromatic substituent allows for fine-tuning of properties such as potency, selectivity, and pharmacokinetics through modification.

This compound, also known as p-anisylsuccinic acid, is a prominent member of this class. The presence of the 4-methoxy group enhances its reactivity and solubility compared to its unsubstituted phenyl analogue.[1] It serves as a crucial intermediate in the synthesis of complex molecules, most notably in the development of anti-inflammatory and analgesic drugs.[1][2] Understanding its synthesis, stereochemistry, and reactivity is therefore essential for scientists leveraging this scaffold for new chemical entity (NCE) development.

Physicochemical and Structural Properties

A summary of the key computed and reported properties of this compound is provided below. These properties are essential for planning reactions, purification, and formulation.

| Property | Value | Source |

| CAS Number | 6331-59-5 | N/A |

| Molecular Formula | C₁₁H₁₂O₅ | [3] |

| Molecular Weight | 224.21 g/mol | [3] |

| IUPAC Name | 2-(4-methoxyphenyl)butanedioic acid | [2] |

| Appearance | White to off-white solid (typical) | N/A |

| Boiling Point | 355.9 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.324 g/cm³ (Predicted) | N/A |

| XLogP3 | 0.9 (Predicted) | N/A |

| SMILES | COC1=CC=C(C=C1)C(CC(=O)O)C(=O)O | [2] |

| InChIKey | SPOXAJHVFXSERN-UHFFFAOYSA-N | [2] |

Synthesis: The Stobbe Condensation

The most reliable and widely applied method for synthesizing 2-arylsuccinic acids is the Stobbe condensation.[4] This reaction forms a carbon-carbon bond between a carbonyl compound (in this case, 4-methoxybenzaldehyde) and a dialkyl succinate, driven by a strong base.[5]

Reaction Mechanism

The Stobbe condensation is distinct from other carbonyl condensations like the Claisen or Aldol reactions. Its mechanism proceeds through a crucial γ-lactone intermediate, which ensures the reaction is generally irreversible and high-yielding.[6]

The key steps are:

-

Enolate Formation: A strong base, such as potassium tert-butoxide (t-BuOK), abstracts an α-proton from diethyl succinate to form a nucleophilic enolate.

-

Aldol-type Addition: The enolate attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde.

-

Lactonization: The resulting alkoxide intermediate undergoes an intramolecular cyclization, attacking one of the ester carbonyls to form a five-membered γ-lactone ring and displacing an ethoxide ion. This step is the hallmark of the Stobbe mechanism.

-

Ring Opening: The displaced ethoxide (or another base molecule) abstracts the proton alpha to the remaining ester group. The subsequent electronic rearrangement opens the lactone ring to form a stable carboxylate salt of an alkylidene succinic acid half-ester.

-

Hydrolysis & Reduction: The initial product is an unsaturated half-ester. Subsequent saponification (hydrolysis) with aqueous base followed by acidification yields the unsaturated diacid. This intermediate is then typically reduced (e.g., via catalytic hydrogenation) to afford the final saturated product, this compound.

Caption: Figure 1: Stobbe Condensation Mechanism

Experimental Protocol

A detailed, two-step protocol for the synthesis of this compound is provided in the Protocols section at the end of this document.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the most informative tool for structural confirmation. Key expected signals include:

-

Aromatic Protons: A characteristic AA'BB' (or two distinct doublets) pattern between δ 6.8-7.3 ppm, integrating to 4H. The protons ortho to the methoxy group will be upfield compared to those ortho to the succinic acid moiety.

-

Methine Proton (-CH): A triplet or doublet of doublets around δ 3.8-4.2 ppm (1H), coupled to the adjacent methylene protons.

-

Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.7-3.8 ppm, integrating to 3H.

-

Methylene Protons (-CH₂): Two diastereotopic protons that will appear as a complex multiplet (or two distinct doublets of doublets) between δ 2.6-3.0 ppm (2H).

-

Carboxylic Acid Protons (-COOH): Two broad singlets, typically above δ 10 ppm, which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon spectrum complements the ¹H NMR data.

-

Carboxyl Carbons: Two signals in the δ 170-180 ppm range.

-

Aromatic Carbons: Six signals in the δ 114-160 ppm range. The carbon bearing the methoxy group (C-O) will be the most downfield (around δ 158-160 ppm).

-

Methoxy Carbon: A signal around δ 55 ppm.

-

Methine Carbon: A signal around δ 45-50 ppm.

-

Methylene Carbon: A signal around δ 35-40 ppm.

-

| Expected ¹³C NMR Chemical Shifts | |

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acids) | 170 - 180 |

| C-O (Aromatic) | 158 - 160 |

| C-H (Aromatic) | 114 - 130 |

| C-C (Aromatic, Quaternary) | 130 - 135 |

| -OCH₃ | ~55 |

| -CH (Chiral Center) | 45 - 50 |

| -CH₂- | 35 - 40 |

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for assessing the purity of this compound. A typical analysis uses a C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient. The methoxyphenyl group provides a strong chromophore for UV detection, typically at 254 nm or 280 nm. A detailed analytical HPLC protocol is available in the Protocols section.

Chirality and Enantioselective Separation

This compound possesses a stereogenic center at the C2 position of the succinic acid backbone. Consequently, it exists as a pair of enantiomers, (R)- and (S)-2-(4-Methoxyphenyl)succinic acid. In drug development, it is crucial to separate and evaluate individual enantiomers, as they often exhibit different pharmacological and toxicological profiles.

Strategies for Enantiomeric Resolution

The synthesis described above produces a racemic mixture. Resolution into individual enantiomers can be achieved through two primary strategies.

Caption: Figure 2: Chiral Resolution Workflow

-

Preparative Chiral HPLC: This is a direct and highly effective method. The racemic mixture is injected onto a column containing a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD) are particularly effective for resolving acidic compounds like this one.[9] The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and collection.

-

Diastereomeric Salt Formation: This classical chemical method involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent), such as (R)- or (S)-1-phenylethylamine.[10] This reaction forms a pair of diastereomeric salts ((R)-acid/(R)-base and (S)-acid/(R)-base). Diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral base is removed by acidification, yielding the enantiomerically pure acid.[10]

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile synthetic precursor.[2] Its structure is embedded within several biologically active molecules.

Scaffold for Anti-Inflammatory Agents

Many potent NSAIDs are arylalkanoic acids (e.g., Ibuprofen, Naproxen). The 2-arylsuccinic acid structure can be considered a dicarboxylic analogue of these drugs. The two carboxylic acid groups provide additional points for modification or interaction with target enzymes like cyclooxygenases (COX-1 and COX-2).[11] Derivatives of this scaffold have been explored for their potential to inhibit inflammatory mediators.[12][13] For example, one of the carboxylic acid groups can be converted into an amide or ester, while the other is maintained for target binding, creating a diverse library of potential drug candidates.

Use in Metabolic and Biochemical Research

Succinic acid is a key intermediate in the citric acid cycle (TCA cycle).[14] Substituted succinic acids can be used as chemical probes to study the enzymes involved in this pathway or as adjuvants that affect bacterial metabolism.[14] While the direct biological activity of this compound is not extensively documented, its structural similarity to metabolic intermediates makes it a candidate for investigating metabolic pathway modulation.[15]

Detailed Experimental Protocols

Protocol 1: Synthesis via Stobbe Condensation

Part A: Condensation and Hydrolysis

-

Setup: Equip a dry 500 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

-

Reagents: Add 150 mL of anhydrous tert-butanol to the flask. Carefully add potassium metal (4.3 g, 0.11 mol) in small pieces to generate potassium tert-butoxide in situ.

-

Enolate Formation: To the warm solution of potassium tert-butoxide, add a mixture of 4-methoxybenzaldehyde (13.6 g, 0.10 mol) and diethyl succinate (21.0 g, 0.12 mol) dropwise over 30 minutes with stirring.

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux for 1 hour. A thick precipitate will form.

-

Hydrolysis (Saponification): Cool the reaction mixture to room temperature. Add 100 mL of water and 10 g of potassium hydroxide. Reflux the mixture for an additional 2 hours to hydrolyze the ester groups.

-

Workup: Cool the mixture and transfer it to a separatory funnel. Wash with 50 mL of diethyl ether to remove any non-acidic impurities; discard the ether layer.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid. The unsaturated diacid will precipitate.

-

Isolation: Collect the crude solid by vacuum filtration, wash with cold water, and dry.

Part B: Catalytic Hydrogenation

-

Setup: Place the crude unsaturated diacid from Part A into a 500 mL hydrogenation flask (or a suitable pressure vessel). Add 200 mL of ethanol.

-

Catalyst: Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with hydrogen gas, then pressurize to 50 psi (approx. 3.4 atm). Shake or stir the reaction at room temperature until hydrogen uptake ceases (typically 4-8 hours).

-

Filtration: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation). The resulting crude solid is this compound. Recrystallize from a suitable solvent system (e.g., water or ethyl acetate/hexane) to obtain the pure product.

Protocol 2: Purity Analysis by Reversed-Phase HPLC

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Prep: Dissolve ~1 mg of sample in 1 mL of 50:50 water/acetonitrile.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably a fume hood. It is classified as an irritant that can cause skin irritation and serious eye damage. [N/A] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust. Store in a cool, dry place away from incompatible materials.

References

- Wikipedia. (2023). Stobbe condensation. In Wikipedia.

- Unacademy. (n.d.). About Stobbe Reaction and Its Mechanism. Unacademy.

- Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation. Organic Reactions, 6, 1-73. [Link]

- Banerjee, A. K., et al. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4), 555818. [Link]

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000254).

- PubChemLite. (n.d.). This compound (C11H12O5).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000254).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254).

- Chemical Synthesis. (2025). This compound.

- Chen, Y., et al. (2021). Crystal Structures of Novel Phenyl Fulgides. MDPI.

- Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]

- Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx Scientific.

- Asano, K. (2025). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Thesis.

- Shulga, D. A., et al. (2021). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Journal of Analytical Chemistry, 76(8), 943-950.

- Lee, E. S., et al. (2011). Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation. European Journal of Pharmacology, 658(2-3), 234-242. [Link]

- Motawi, A. M., et al. (2021). Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. Bioorganic Chemistry, 115, 105217. [Link]

- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.

- SpectraBase. (n.d.). Succinic acid, dec-2-yl 4-methoxyphenyl ester.

- Almasirad, A., et al. (2014). Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. DARU Journal of Pharmaceutical Sciences, 22(1), 23.

- Khan, M. A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI.

- Silva, I. C., et al. (2024). Mechanistic Insights into Succinic Acid as an Adjuvant for Ciprofloxacin in Treating Pseudomonas aeruginosa Growing Within Cystic Fibrosis Airway Mucus. International Journal of Molecular Sciences, 25(1), 548. [Link]

- Sunshine, A., & Olson, N. Z. (1991). U.S. Patent No. 4,985,459. U.S.

- Patil, S. B., et al. (2012). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Research Journal of Chemical Sciences, 2(11), 38-40.

- Biological Magnetic Resonance Bank. (n.d.). bmse000183 Succinic Acid.

- ResearchGate. (2025). (PDF) BIOLOGICAL ACTIVITY OF SUCCINIC ACIDS.

- Cindrić, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. organicreactions.org [organicreactions.org]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 7. Crystal Structures of Novel Phenyl Fulgides [mdpi.com]

- 8. 2-Methoxyphenylacetic acid(93-25-4) 13C NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. onyxipca.com [onyxipca.com]

- 11. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate [mdpi.com]

- 12. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanistic Insights into Succinic Acid as an Adjuvant for Ciprofloxacin in Treating Pseudomonas aeruginosa Growing Within Cystic Fibrosis Airway Mucus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-methoxyphenyl)butanedioic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-methoxyphenyl)butanedioic acid, also known as 2-(4-methoxyphenyl)succinic acid, is a dicarboxylic acid derivative featuring a methoxy-substituted phenyl group. This structural motif makes it a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an analysis of its spectroscopic characteristics. Furthermore, it explores the potential applications of this compound and its derivatives in drug discovery, with a focus on anticancer and antioxidant activities, supported by an examination of the plausible mechanisms of action for related structures.

Introduction

Substituted butanedioic (succinic) acid derivatives are pivotal building blocks in medicinal chemistry. The introduction of an aryl group, such as the 4-methoxyphenyl moiety, significantly influences the molecule's physicochemical properties, including lipophilicity and its potential for specific interactions with biological targets. The methoxy group, in particular, can enhance metabolic stability and modulate electronic properties, making 2-(4-methoxyphenyl)butanedioic acid an attractive scaffold for the synthesis of more complex molecules with potential therapeutic value. Its applications span from being a key intermediate in the synthesis of anti-inflammatory and analgesic drugs to its use in polymer and agricultural chemistry.[1] This guide aims to provide a detailed technical resource for researchers working with or considering the use of this versatile compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development.

Chemical and Physical Properties

The key physicochemical properties of 2-(4-methoxyphenyl)butanedioic acid are summarized in the table below. These computed values provide a basis for predicting its behavior in various experimental settings.

| Property | Value | Source |

| IUPAC Name | 2-(4-methoxyphenyl)butanedioic acid | [2] |

| Synonyms | This compound, p-Anisyl succinic acid | [2] |

| CAS Number | 6331-59-5 | [2] |

| Molecular Formula | C₁₁H₁₂O₅ | [2] |

| Molecular Weight | 224.21 g/mol | [2] |

| Melting Point | 194-195 °C | |

| Predicted XLogP3 | 0.9 | [2] |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Predicted pKa (strongest acidic) | ~3.9 (Predicted) | |

| Predicted Water Solubility | Moderately soluble (Predicted) |

Spectroscopic Characterization

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methoxy, and succinic acid backbone protons.

-

Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.3 ppm), characteristic of a para-substituted benzene ring.

-

Methine Proton: A triplet or doublet of doublets around δ 3.5-4.0 ppm for the proton on the carbon bearing the phenyl group.

-

Methylene Protons: A set of diastereotopic protons on the succinic acid backbone, likely appearing as a multiplet between δ 2.5-3.0 ppm.

-

Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm.

-

Carboxylic Acid Protons: Two broad singlets in the downfield region (δ 10-12 ppm), which may be exchangeable with D₂O.

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbons: Two signals in the downfield region (δ 170-180 ppm).

-

Aromatic Carbons: Six signals in the aromatic region (δ 114-160 ppm), with the carbon attached to the methoxy group being the most downfield.

-

Methine Carbon: A signal around δ 45-55 ppm.

-

Methylene Carbon: A signal around δ 35-45 ppm.

-

Methoxy Carbon: A signal around δ 55 ppm.

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and aromatic functionalities.

-

O-H Stretch: A very broad band from 2500 to 3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl groups.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl groups.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Bands in the 1200-1300 cm⁻¹ region for the ether and carboxylic acid C-O bonds.

Synthesis of 2-(4-methoxyphenyl)butanedioic Acid

The synthesis of 2-(4-methoxyphenyl)butanedioic acid can be efficiently achieved through a two-step process involving a Friedel-Crafts acylation followed by a Clemmensen reduction. This approach is reliable and scalable for laboratory purposes.

Synthesis Pathway Overview

Sources

A Technical Guide to 2-(4-Methoxyphenyl)succinic Acid: Properties, Synthesis, and Applications

This guide provides an in-depth examination of 2-(4-methoxyphenyl)succinic acid, a versatile dicarboxylic acid derivative. It serves as a crucial intermediate in numerous fields, from pharmaceutical development to polymer science. This document will detail its fundamental physicochemical properties, outline a representative synthetic pathway with mechanistic considerations, discuss its key applications, and provide essential safety and handling protocols for laboratory and industrial settings.

Core Physicochemical Properties

This compound, also known by its IUPAC name 2-(4-methoxyphenyl)butanedioic acid, is an aromatic compound characterized by a succinic acid moiety attached to a methoxy-substituted phenyl group.[1] This structure imparts a unique combination of reactivity and solubility, making it a valuable building block in organic synthesis.[2][3]

The molecular formula of the compound is C11H12O5, and it has a molecular weight of approximately 224.21 g/mol .[1][2][4][5] A comprehensive summary of its properties is presented below.

Molecular Structure

Caption: Molecular structure of this compound.

Data Summary Table

| Property | Value | Source |

| IUPAC Name | 2-(4-methoxyphenyl)butanedioic acid | [1] |

| Molecular Formula | C11H12O5 | [1][2][4] |

| Molecular Weight | 224.21 g/mol | [1][2][6] |

| CAS Number | 6331-59-5 | [1][2][4] |

| Appearance | Off-white to white powder | [2] |

| Boiling Point | 355.9 °C at 760 mmHg | [4] |

| Flash Point | 137 °C | [4] |

| Density | 1.324 g/cm³ | [4] |

| SMILES | COC1=CC=C(C=C1)C(CC(=O)O)C(=O)O | [1][4] |

| InChIKey | SPOXAJHVFXSERN-UHFFFAOYSA-N | [1] |

| XLogP3 | 0.9 | [1][4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

Synthesis and Mechanistic Insights

A common and efficient method for synthesizing aryl-substituted succinic acids is the Stobbe condensation. This reaction involves the condensation of a ketone or aldehyde with a succinic ester in the presence of a strong base. For this compound, this involves reacting p-anisaldehyde with diethyl succinate.

Causality of Experimental Choices:

-

Base: A strong base, such as sodium ethoxide or potassium tert-butoxide, is required to deprotonate the α-carbon of the diethyl succinate, forming a carbanion. This nucleophile is necessary to initiate the attack on the electrophilic carbonyl carbon of p-anisaldehyde.

-

Solvent: Anhydrous solvents like ethanol or tert-butanol are used to prevent quenching the strong base and to effectively solvate the reactants.

-

Hydrolysis: The reaction initially forms an ester intermediate. A subsequent hydrolysis step, typically using a strong acid (e.g., HCl) or base (e.g., NaOH) followed by acidification, is essential to convert the ester groups into the final dicarboxylic acid.

Experimental Protocol: Stobbe Condensation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in anhydrous ethanol under an inert atmosphere (N2 or Ar) to prepare a fresh solution of sodium ethoxide.

-

Addition of Reactants: To the cooled sodium ethoxide solution, add a mixture of p-anisaldehyde and diethyl succinate dropwise with continuous stirring.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Saponification: After cooling, pour the reaction mixture into water. Wash with diethyl ether to remove any unreacted aldehyde. The aqueous layer, containing the ester product, is then heated with aqueous sodium hydroxide to saponify the ester.

-

Acidification and Isolation: Cool the basic solution in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~2. The crude this compound will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield the pure product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Key Applications in Research and Development

The bifunctional nature of this compound makes it a highly valuable intermediate in several industrial and research sectors.[2][3]

-

Pharmaceutical Development: It is a key building block in the synthesis of various pharmaceutical agents.[7] Its structure is particularly relevant for developing anti-inflammatory and analgesic drugs.[2][7]

-

Polymer Chemistry: The compound can be used as a monomer or a modifying agent in polymer synthesis.[7] Its incorporation into polymer chains can enhance properties such as thermal stability, mechanical strength, and adhesion, finding use in advanced coatings, adhesives, and plastics.[2][3]

-

Organic Synthesis: Researchers employ it as a precursor for creating more complex molecules, enabling the exploration of novel chemical pathways and reactions.[2][7]

-

Agricultural Chemistry: It serves as an intermediate in the formulation of agrochemicals, contributing to the development of more effective and targeted herbicides and pesticides.[2][7]

-

Biochemical Research: The molecule is utilized in studies of metabolic pathways and enzyme interactions, offering insights into biological processes.[7]

Application Areas Diagram

Caption: Major application areas for this compound.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety when working with this compound.

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

H318: Causes serious eye damage.[1]

The signal word for this chemical is "Danger".[1]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[8]

-

Avoid generating dust.[8]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.[8]

-

In case of contact, rinse the affected area thoroughly with water. For eye contact, flush gently with water for 15-20 minutes and seek immediate medical attention.[8]

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][8]

-

Keep containers tightly sealed to prevent moisture absorption and contamination.[8]

-

Recommended storage temperature is between 0-8 °C.[2]

Conclusion

This compound is a compound of significant scientific and commercial interest. Its defined molecular structure and weight, coupled with its versatile reactivity, establish it as a cornerstone intermediate in diverse chemical applications. A thorough understanding of its properties, synthetic routes, and safety protocols, as detailed in this guide, is essential for professionals leveraging this molecule for innovation in drug discovery, materials science, and beyond.

References

- This compound | C11H12O5 | CID 235913. PubChem. [Link]

- This compound. LookChem. [Link]

- 2-(4-METHOXYBENZYL)SUCCINIC ACID | CAS#:956-41-2. Chemsrc. [Link]

- This compound - 6331-59-5. Molbase. [Link]

Sources

- 1. This compound | C11H12O5 | CID 235913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound|lookchem [lookchem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 7. jk-sci.com [jk-sci.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)succinic Acid

Introduction

2-(4-Methoxyphenyl)succinic acid, a dicarboxylic acid featuring a methoxy-substituted phenyl group, is a valuable building block in the synthesis of a variety of organic molecules.[1][2] Its structural motif is of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the primary synthetic routes for obtaining this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies. The two principal strategies discussed are the Stobbe condensation and the Friedel-Crafts acylation, each offering distinct advantages and considerations for the synthetic chemist.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₅ |

| Molecular Weight | 224.21 g/mol |

| IUPAC Name | 2-(4-methoxyphenyl)butanedioic acid |

| Appearance | Off-white to white powder |

| CAS Number | 6331-59-5 |

Synthetic Strategies

The synthesis of this compound can be efficiently achieved through two primary and well-established synthetic routes. The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Route 1: The Stobbe Condensation Pathway

The Stobbe condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with a dialkyl succinate in the presence of a strong base.[1][2][3] This method is particularly effective for the synthesis of alkylidene succinic acids and their derivatives.[4]

Core Logic: This pathway commences with the base-catalyzed condensation of 4-methoxybenzaldehyde (anisaldehyde) with a dialkyl succinate, such as diethyl succinate. The resulting unsaturated half-ester undergoes catalytic hydrogenation to saturate the carbon-carbon double bond, followed by saponification to yield the final dicarboxylic acid.

Mechanism of the Stobbe Condensation:

The reaction proceeds through a series of well-defined steps:

-

Enolate Formation: A strong base, typically sodium ethoxide or potassium tert-butoxide, abstracts an α-hydrogen from the diethyl succinate to form a resonance-stabilized enolate.[5]

-

Aldol-Type Addition: The nucleophilic enolate attacks the carbonyl carbon of 4-methoxybenzaldehyde.[5]

-

Lactonization: The resulting alkoxide undergoes an intramolecular cyclization to form a γ-lactone intermediate.[5]

-

Ring Opening: The lactone ring is opened by the base to form a stable carboxylate salt, which provides the thermodynamic driving force for the reaction.[5]

-

Protonation: Acidic workup protonates the carboxylate to yield the unsaturated half-ester.

Experimental Workflow for the Stobbe Condensation Pathway

Caption: Workflow for the synthesis of this compound via the Stobbe Condensation.

Detailed Experimental Protocol: Stobbe Condensation of 4-Methoxybenzaldehyde and Diethyl Succinate

-

Reaction Setup: A solution of sodium methoxide is prepared by cautiously adding sodium metal (5.75 g) to anhydrous methanol (450 mL) in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Addition of Reactants: A mixture of 4-methoxybenzaldehyde (136 g) and dimethyl succinate (160 g) is added gradually to the refluxing sodium methoxide solution over 30 minutes.[6]

-

Reflux: The reaction mixture is stirred and refluxed for an additional 2.5 hours.

-

Workup: Water (500 mL) is carefully added, and methanol is distilled off. The aqueous solution is extracted with ether to remove any unreacted starting materials. The alkaline aqueous phase is then slowly added to an excess of ice-cold hydrochloric acid to precipitate the crude p-methoxyphenylitaconic acid. The precipitate is collected by filtration and recrystallized from aqueous ethanol.

-

Catalytic Hydrogenation: The resulting unsaturated acid (or its corresponding half-ester) is dissolved in a suitable solvent (e.g., dioxane containing perchloric acid) and hydrogenated at room temperature over a 10% palladium on carbon catalyst until the theoretical amount of hydrogen is absorbed.[6]

-

Saponification and Isolation: The catalyst is removed by filtration, and the solvent is evaporated. The resulting saturated half-ester is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide. After cooling, the solution is acidified with hydrochloric acid to precipitate this compound. The product is collected by filtration, washed with cold water, and dried.

Route 2: The Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[7][8]

Core Logic: This approach utilizes the Friedel-Crafts acylation of anisole with succinic anhydride, catalyzed by aluminum chloride, to form 4-(4-methoxyphenyl)-4-oxobutanoic acid. The carbonyl group of this keto-acid is then reduced to a methylene group to afford the final product.

Mechanism of the Friedel-Crafts Acylation:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride, leading to the formation of a highly electrophilic acylium ion.[9][10]

-

Electrophilic Aromatic Substitution: The electron-rich anisole ring attacks the acylium ion, preferentially at the para position due to the ortho, para-directing effect of the methoxy group, forming a resonance-stabilized carbocation intermediate (sigma complex).[11]

-

Rearomatization: A proton is lost from the carbocation, restoring the aromaticity of the ring and yielding the 4-(4-methoxyphenyl)-4-oxobutanoic acid.

Experimental Workflow for the Friedel-Crafts Acylation Pathway

Caption: Workflow for the synthesis of this compound via Friedel-Crafts Acylation.

Reduction of the Keto Group:

The conversion of the keto-acid intermediate to the final product requires the reduction of the carbonyl group. Two classical methods are well-suited for this transformation:

-

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is particularly effective for reducing aryl-alkyl ketones.[12][13] The substrate must be stable to strongly acidic conditions.[14]

-

Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base (e.g., KOH) in a high-boiling solvent like ethylene glycol.[15][16] It is suitable for substrates that are sensitive to acid but stable in the presence of a strong base.[17] The Huang-Minlon modification, which involves distilling off water and excess hydrazine to increase the reaction temperature, can significantly reduce reaction times and improve yields.[16]

Detailed Experimental Protocol: Friedel-Crafts Acylation of Anisole with Succinic Anhydride

-

Reaction Setup: In a fume hood, place succinic anhydride (1.0 g, 0.01 mole) and powdered anhydrous aluminum chloride (2.67 g, 0.02 mole) in a mortar and grind the mixture for one minute.[7]

-

Addition of Anisole: Add anisole (0.01 mole) to the reaction mixture and continue grinding. The reaction is often initiated by the heat generated from grinding.

-

Reaction Progression: The mixture will typically become a paste and may change color. Monitor the reaction by TLC.

-

Workup: After the reaction is complete, carefully add crushed ice to the mixture, followed by the addition of concentrated hydrochloric acid.

-

Isolation: The precipitated solid, 4-(4-methoxyphenyl)-4-oxobutanoic acid, is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent.

Detailed Experimental Protocol: Wolff-Kishner Reduction of 4-(4-methoxyphenyl)-4-oxobutanoic Acid (Huang-Minlon Modification)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the keto-acid in diethylene glycol.

-

Addition of Reagents: Add potassium hydroxide pellets and hydrazine hydrate (85% solution in water).[15]

-

Hydrazone Formation: Heat the mixture to reflux to form the hydrazone.

-

Reduction: After hydrazone formation, arrange the apparatus for distillation and remove the water and excess hydrazine, allowing the temperature to rise to around 200°C.[16] Maintain this temperature until the evolution of nitrogen gas ceases.

-

Workup and Isolation: Cool the reaction mixture, dilute with water, and acidify with hydrochloric acid to precipitate the this compound. Collect the product by filtration, wash with water, and dry.

Comparative Analysis of Synthetic Routes

| Feature | Stobbe Condensation | Friedel-Crafts Acylation |

| Starting Materials | 4-Methoxybenzaldehyde, Dialkyl Succinate | Anisole, Succinic Anhydride |

| Key Reagents | Strong base (e.g., NaOEt, KOt-Bu), H₂/Pd-C | Lewis acid (AlCl₃), Reducing agent (Zn(Hg)/HCl or N₂H₄/KOH) |

| Intermediates | Unsaturated half-ester, Saturated half-ester | 4-(4-Methoxyphenyl)-4-oxobutanoic acid |

| Advantages | Good yields, well-established procedure. | Utilizes readily available starting materials. |

| Disadvantages | Requires a catalytic hydrogenation step which can be time-consuming and requires specialized equipment. The use of strong bases requires anhydrous conditions. | The Friedel-Crafts acylation requires stoichiometric amounts of the Lewis acid catalyst, which can generate significant waste. The subsequent reduction step involves harsh conditions (either strongly acidic or strongly basic at high temperatures). |

Conclusion

Both the Stobbe condensation and the Friedel-Crafts acylation represent viable and effective pathways for the synthesis of this compound. The Stobbe condensation offers a direct route to a precursor that can be readily converted to the target molecule through hydrogenation and saponification. The Friedel-Crafts acylation, followed by a robust reduction of the resulting keto-acid, provides an alternative approach using different starting materials. The ultimate choice of synthetic strategy will be guided by the specific needs of the laboratory, including the availability and cost of reagents, the scale of the synthesis, and the compatibility of the reaction conditions with other functional groups in more complex applications. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently select and execute the most appropriate synthesis for their objectives.

References

- Chemistry Stack Exchange. (2018). Reaction of anisole and succinic anhydride in presence of aluminium chloride.

- Chemtube3d. (n.d.). Friedel-Crafts Acylation.

- Transtutors. (2022). The Friedel Crafts Acylation Reaction Reaction of Anisole With....

- Juniper Publishers. (2022). Stobbe Condensation.

- Indian Academy of Sciences. (n.d.). The stobbe condensation of anisaldehyde and dimethyl succinate.

- Course Hero. (2006). Friedel-Crafts Acylation of Anisole.

- Wikipedia. (n.d.). Stobbe condensation.

- the unconditional guru. (2021). Stobbe reaction and its Mechanism.

- The Name Reaction Index. (n.d.). Stobbe Condensation.

- Cambridge University Press. (n.d.). Stobbe Condensation.

- Organic Chemistry Tutor. (n.d.). Stobbe Condensation.

- Dr. H.N. Sinha Arts & Commerce College. (n.d.). Condensation Reaction.

- Sciencemadness Wiki. (2018). Wolff–Kishner reduction.

- J&K Scientific LLC. (2025). Wolff-Kishner Reduction.

- Wikipedia. (n.d.). Clemmensen reduction.

- Journal of the American Chemical Society. (1946). A Simple Modification of the Wolff-Kishner Reduction.

- YouTube. (2022). Organic Chemistry Friedel-Crafts Acylation of Anisole.

- Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.

- Organic Reactions. (n.d.). The Stobbe Condensation.

- Wikipedia. (n.d.). Wolff–Kishner reduction.

- Annamalai University. (n.d.). CLEMMENSEN REDUCTION.

- NROChemistry. (n.d.). Clemmensen Reduction: Mechanism & Examples.

- Organic Chemistry Portal. (n.d.). Clemmensen Reduction.

Sources

- 1. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 2. Stobbe Condensation [drugfuture.com]

- 3. drhnsp.org [drhnsp.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. ias.ac.in [ias.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. guidechem.com [guidechem.com]

- 11. condor.depaul.edu [condor.depaul.edu]

- 12. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 13. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 14. Clemmensen Reduction [organic-chemistry.org]

- 15. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]

- 16. jk-sci.com [jk-sci.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

p-Anisyl succinic acid solubility and stability

An In-depth Technical Guide to the Solubility and Stability of p-Anisyl Succinic Acid

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the solubility and stability of p-Anisyl Succinic Acid. While direct empirical data for this specific molecule is sparse, this document synthesizes foundational principles from its constituent moieties—succinic acid and p-anisic acid—to establish a robust predictive and experimental approach. It details step-by-step protocols for solubility determination across various conditions and outlines a complete forced degradation study compliant with industry standards. The causality behind experimental choices is explained to empower researchers to not only execute but also adapt these methodologies for other novel chemical entities.

Introduction and Molecular Profile

p-Anisyl succinic acid, structurally defined as 2-(4-methoxyphenyl)succinic acid, is a dicarboxylic acid featuring a succinic acid backbone substituted with a p-anisyl (4-methoxyphenyl) group. This substitution introduces a bulky, moderately hydrophobic aromatic ring and an ether linkage, which are expected to significantly influence the physicochemical properties compared to the parent succinic acid molecule.

In drug development, a thorough understanding of a molecule's solubility and stability is paramount. Solubility directly impacts bioavailability and formulation strategies, while stability dictates storage conditions, shelf-life, and potential degradation pathways that could yield inactive or toxic byproducts. This guide provides the theoretical grounding and practical methodologies to comprehensively assess these critical parameters for p-Anisyl succinic acid.

Predicted Physicochemical Properties

The properties of p-Anisyl succinic acid can be inferred from the well-documented characteristics of succinic acid and p-anisic acid. The introduction of the p-anisyl group is predicted to decrease aqueous solubility and increase the lipophilicity (LogP) relative to succinic acid, while the dicarboxylic acid nature will dictate its pH-dependent behavior.

| Property | Succinic Acid | p-Anisic Acid | Predicted: p-Anisyl Succinic Acid | Rationale & Implications |

| Molecular Weight | 118.09 g/mol | 152.15 g/mol | 224.21 g/mol | Increased molecular weight. |

| Appearance | White crystalline solid | White crystalline solid | White crystalline solid | Typical for small organic acids. |

| Melting Point (°C) | 184–190 | 182–185 | ~170-190 | The bulky substituent may disrupt crystal packing, potentially lowering the melting point slightly, but it will likely remain in a similar range. |

| pKa Values | pKa1 = 4.2, pKa2 = 5.6 | pKa = 4.47 | pKa1 ≈ 4.0-4.5, pKa2 ≈ 5.4-5.8 | The two carboxylic acid groups will have distinct pKa values. The p-anisyl group's electronic effect is minimal, so pKa values should be close to those of succinic acid. |

| Aqueous Solubility | 80 g/L (20 °C) | Insoluble (1 part in 2500) | Low to Very Slightly Soluble | The large, hydrophobic p-anisyl group will drastically reduce water solubility compared to succinic acid. Solubility will be highly pH-dependent. |

| Organic Solubility | Soluble in methanol, ethanol, acetone | Highly soluble in alcohols, ether | Soluble in polar organic solvents | Expected to be soluble in solvents like DMSO, DMF, methanol, and ethanol, facilitating stock solution preparation. |

| LogP | -0.59 | 1.96 (Predicted) | > 1.0 (Predicted) | The aromatic ring significantly increases lipophilicity, which has implications for membrane permeability and formulation. |

Comprehensive Solubility Assessment

The solubility of an ionizable compound like p-Anisyl succinic acid is not a single value but a profile dependent on the physicochemical environment. The two carboxylic acid groups mean its charge state—and thus its solubility—will change significantly with pH.

Theoretical Framework: The Henderson-Hasselbalch Relationship

For a diprotic acid, solubility is lowest when the molecule is fully protonated (neutral) at a pH well below its first pKa (pKa1). As the pH increases past pKa1 and then pKa2, the molecule becomes progressively ionized (monoanion, then dianion), leading to a significant increase in aqueous solubility. This relationship is fundamental to designing experiments and interpreting results.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility, a critical parameter for preclinical development.

Causality: The shake-flask method is the gold standard because it allows the system to reach thermodynamic equilibrium between the solid and dissolved states, providing a true measure of solubility. A 24-hour incubation is typically sufficient for most small molecules.

Methodology:

-

Preparation: Add an excess amount of solid p-Anisyl succinic acid to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, Fasted State Simulated Intestinal Fluid). Ensure enough solid is added so that it remains visible after the equilibration period.

-

Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes) to pellet any remaining suspended solid.

-

Sampling: Carefully collect an aliquot of the supernatant.

-

Dilution & Quantification: Dilute the supernatant with a suitable mobile phase or solvent and quantify the concentration of p-Anisyl succinic acid using a validated analytical method, such as HPLC-UV.

Caption: Thermodynamic solubility determination via the shake-flask method.

Analytical Method: HPLC-UV

A stability-indicating HPLC method is required to accurately quantify the concentration of p-Anisyl succinic acid.

Causality:

-

Reversed-Phase C18 Column: This is the standard for moderately hydrophobic molecules. The p-anisyl group provides sufficient hydrophobicity for good retention.

-

Ion Suppression: Carboxylic acids can exhibit poor peak shape on C18 columns due to interactions with residual silanols. Adding a small amount of acid (e.g., 0.1% phosphoric or formic acid) to the mobile phase suppresses the ionization of the carboxyl groups, neutralizing the molecule and leading to sharp, symmetrical peaks.

-

UV Detection: The p-anisyl (methoxyphenyl) group contains a chromophore that absorbs UV light strongly, typically around 240-260 nm, allowing for sensitive and specific detection.

Example HPLC-UV Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Comprehensive Stability Assessment (Forced Degradation)

Forced degradation (or stress testing) is a crucial process in drug development that intentionally exposes a drug substance to harsh conditions to identify likely degradation products and establish the molecule's intrinsic stability. The goal is to achieve 5-20% degradation of the parent molecule to ensure that the analytical method is capable of detecting and resolving the degradants from the main peak.

| Stress Condition | Typical Reagents & Conditions | Purpose |

| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60-80°C) for several hours. | To assess stability in acidic environments (e.g., the stomach) and identify acid-labile functional groups. |

| Base Hydrolysis | 0.1 M NaOH, at room temperature or gently heated. | To assess stability in basic environments (e.g., the intestine) and identify base-labile groups like esters or amides. |

| Oxidation | 3% H₂O₂, at room temperature. | To simulate oxidative stress and identify susceptibility to oxidation. The methoxy group could be a potential site. |

| Thermal | Dry heat (e.g., 80-100°C) for several days. | To evaluate the solid-state thermal stability of the molecule. |

| Photochemical | Exposure to high-intensity visible and UV light (ICH Q1B guidelines). | To determine if the molecule is light-sensitive, which dictates packaging requirements. The aromatic ring is a potential photosensitizer. |

Experimental Protocol: Forced Degradation Study

Causality: These conditions are chosen because they represent the primary chemical degradation pathways (hydrolysis, oxidation) and physical stresses (heat, light) a drug substance might encounter during its lifecycle. Using standardized conditions (e.g., 0.1 M acid/base) allows for comparability across different molecules.

Methodology:

-

Stock Solution: Prepare a stock solution of p-Anisyl succinic acid in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

-

Stress Conditions:

-

Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final is 0.1 M HCl).

-

Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final is 0.1 M NaOH).

-

Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final is 3% H₂O₂).

-

Control: Mix 1 mL of stock with 1 mL of water.

-

-

Incubation: Place the vials under the specified temperature conditions. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acid and base samples, neutralize the aliquot before injection to prevent damage to the HPLC column (e.g., add an equimolar amount of base or acid).

-

Analysis: Analyze all samples using the validated, stability-indicating HPLC-UV method.

-

Solid State Stress:

-

Thermal: Place a known amount of solid powder in an oven at the target temperature.

-

Photostability: Spread a thin layer of the powder in a photostability chamber.

-

At each time point, dissolve a portion of the solid in the initial solvent to the target concentration for analysis.

-

Caption: A comprehensive workflow for a forced degradation (stress testing) study.

Conclusion

Characterizing the solubility and stability of a new chemical entity such as p-Anisyl succinic acid is a foundational activity in pharmaceutical development. This guide provides a robust, scientifically-grounded framework for this task. By leveraging predictive insights from its parent molecules and applying systematic, industry-standard experimental protocols, researchers can efficiently generate the critical data needed for formulation development, analytical method validation, and regulatory submissions. The detailed methodologies for solubility profiling and forced degradation are designed to be self-validating and provide a clear understanding of the molecule's behavior, ensuring the development of a safe, stable, and efficacious final product.

References

- Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. MedCrave online.

- Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.

- Jørgensen, L., et al. (2010). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.

- Iram, F., et al. (2016). Forced Degradation Studies. ResearchGate.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- National Center for Biotechnology Information. (n.d.). Succinic Acid. PubChem Compound Database.

- Wikipedia. (n.d.). Succinic acid. Wikipedia.

- Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu.

- Liskon Biological. (2023). Properties of p-Anisic Acid: A Versatile Fine Chemical. Liskon Biological.

- Wikipedia. (n.d.). p-Anisic acid. Wikipedia.

- Görtz, J. (2022). Influence of the pH value on the solubility concentration of succinic acid. ResearchGate.

- Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples. Agilent Technologies.

- Williams, R. (n.d.). pKa Data Compiled by R. Williams. University of Wisconsin-Madison.

- National Center for Biotechnology Information. (n.d.). Phenylsuccinic acid. PubChem Compound Database.

A Technical Guide to the Spectroscopic Characterization of 2-(4-methoxyphenyl)succinic Acid

This document provides an in-depth technical guide to the spectroscopic analysis of 2-(4-methoxyphenyl)succinic acid (CAS No. 6331-59-5), a key intermediate in the synthesis of various pharmaceutical agents and specialty polymers. The structural elucidation of this molecule is critical for ensuring purity, understanding reactivity, and maintaining quality control in research and development settings. This guide is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a framework for understanding the principles behind the data acquisition and interpretation.

Introduction: The Molecule in Context

This compound, with the molecular formula C₁₁H₁₂O₅ and a molecular weight of 224.21 g/mol , possesses a unique structure combining a substituted aromatic ring with an aliphatic dicarboxylic acid chain.[1] This combination of a chiral center, aromatic protons, and carboxylic acid moieties makes it an excellent subject for a multi-faceted spectroscopic analysis. Accurate characterization is paramount as this compound serves as a crucial building block in the development of novel chemical entities. This guide will detail the expected outcomes and methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential to confirm the connectivity and chemical environment of every atom.

Method Rationale & Experimental Protocol: ¹H NMR

Expertise & Experience: The choice of solvent is the first critical decision. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule due to the acidic protons of the carboxylic acids. These protons are exchangeable and often do not appear or appear as a very broad signal in solvents like D₂O, but they are typically observable in DMSO-d₆. A standard 400 or 500 MHz spectrometer provides sufficient resolution to resolve the complex splitting patterns expected.

Step-by-Step ¹H NMR Acquisition Protocol:

-

Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.7 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz NMR spectrometer at a standard probe temperature of 298 K.

-

Acquisition Parameters: Utilize a standard pulse program with a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans to achieve an adequate signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum manually.

Caption: Workflow for ¹H NMR analysis.

2.1.2. Data Interpretation & Expected ¹H NMR Spectrum

The structure suggests a complex spectrum. The following signals are predicted, with their chemical shifts, multiplicities, and integrations being key identifiers:

-

Carboxylic Acid Protons (-COOH): A very broad singlet is expected far downfield, typically above δ 12 ppm. Its integration should correspond to two protons. The broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (C₆H₄): The para-substituted aromatic ring will give rise to a classic AA'BB' system, appearing as two distinct doublets.

-

H-ortho (to methoxy): A doublet expected around δ 6.9 ppm.

-

H-meta (to methoxy): A doublet expected around δ 7.2 ppm. Each doublet will integrate to two protons.

-

-

Methine Proton (-CH): The proton at the chiral center (C2) is adjacent to the methylene group, resulting in a triplet (or more complex multiplet, a doublet of doublets) around δ 4.0 ppm, integrating to one proton.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, expected around δ 3.7-3.8 ppm.

-

Methylene Protons (-CH₂): These two protons are diastereotopic due to the adjacent chiral center. They will appear as a complex multiplet, likely two separate doublet of doublets, in the range of δ 2.7-3.0 ppm, integrating to two protons.

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR is crucial for confirming the carbon skeleton. A proton-decoupled experiment is standard, providing a single peak for each unique carbon atom. The chemical shifts are highly indicative of the carbon's functional group.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

-

Carbonyl Carbons (-COOH): Two distinct signals are expected in the δ 172-175 ppm range.

-

Aromatic Carbons (C₆H₄): Four signals are expected. The carbon attached to the methoxy group will be the most shielded (around δ 158-160 ppm), while the carbon attached to the succinic acid moiety will be around δ 130-132 ppm. The other two aromatic carbons will appear in the δ 114-130 ppm range.

-

Methine Carbon (-CH): The chiral carbon is expected around δ 45-50 ppm.

-

Methoxy Carbon (-OCH₃): A sharp signal around δ 55 ppm.

-

Methylene Carbon (-CH₂): A signal in the δ 35-40 ppm range.

Infrared (IR) Spectroscopy